2-(adamantan-1-yl)butanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(1-adamantyl)butanenitrile |
InChI |
InChI=1S/C14H21N/c1-2-13(9-15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,2-8H2,1H3 |
InChI Key |
QWAPSBIAZLRAMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Adamantan 1 Yl Butanenitrile and Analogues
Direct Carbonitrile Formation Strategies
Direct methods for introducing the carbonitrile (cyano) group are often favored for their efficiency. These strategies involve constructing the C-CN bond directly onto a pre-existing adamantane-containing molecular framework.
Nucleophilic addition is a fundamental reaction type for nitrile synthesis. youtube.comyoutube.com This can involve the reaction of a cyanide nucleophile with an appropriate electrophilic adamantane (B196018) precursor. For the synthesis of 2-(adamantan-1-yl)butanenitrile, a plausible precursor would be 1-(adamantan-1-yl)propan-1-one. The cyanide anion would attack the electrophilic carbonyl carbon, followed by a subsequent transformation of the intermediate cyanohydrin to the target nitrile.
Another relevant, though indirect, approach is the Ritter reaction, which involves the acid-induced addition of a nitrile to a carbocation. wikipedia.orgnrochemistry.comorganic-chemistry.org In this context, an adamantane precursor like 1-adamantanol (B105290) or 1-bromoadamantane (B121549) can generate a stable adamantyl carbocation in the presence of a strong acid. researchgate.netresearchgate.net This cation is then trapped by a nitrile (e.g., butanenitrile). While the initial product of the Ritter reaction is an N-alkyl amide, this serves as a critical precursor that can be converted to the nitrile through a separate dehydration step, linking this method to functional group interconversion pathways. wikipedia.orgnrochemistry.comorganic-chemistry.org
The reaction of an adamantane-derived aldehyde with a cyanide source, such as potassium cyanide, represents a direct route to an α-amino nitrile derivative in the presence of an amine, a process known as the Strecker reaction. nih.gov For instance, an adamantane-derived aldehyde can react with an amine and potassium cyanide to yield a homochiral aminonitrile, which can be a precursor to more complex molecules. nih.gov
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and purification steps. digitellinc.comyoutube.com Several MCRs are applicable to the synthesis of adamantane-containing scaffolds.
The Strecker reaction, the first documented MCR, involves an aldehyde, an amine, and a cyanide salt to produce α-amino nitriles. nih.gov This has been applied to adamantane-derived aldehydes to create chiral aminonitrile derivatives. nih.gov Another key MCR is the isonitrile-based Passerini reaction, which combines an isonitrile, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield α-acyloxy amides. digitellinc.com Research has focused on using adamantyl isonitrile in such reactions to create complex structures with the adamantane core. digitellinc.com
Domino reactions, a subset of one-pot processes, have also been employed to construct adamantane derivatives from cyclohexanone (B45756) precursors through a series of Michael reactions and condensations, showcasing the ability to build the cage structure and introduce functional handles in a single pot. researchgate.netnih.gov
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and environmental friendliness of nitrile synthesis. mdpi.com Both transition metals and organocatalysts play significant roles in these transformations.
Transition metals are widely used to catalyze the formation of C-N and C-C bonds. mdpi.com In the context of adamantane derivatives, various metal catalysts have been employed.
The Ritter reaction, for example, can be catalyzed by a range of metal compounds. researchgate.netresearchgate.net Manganese complexes, such as MnCl₂, MnBr₂, and various Mn(acac) complexes, have been shown to catalyze the reaction between 1-hydroxyadamantane and various nitriles to produce N-(adamantan-1-yl)amides in high yields (75–100%). researchgate.net Copper catalysts have also been utilized for the synthesis of N-(adamantan-1-yl)carbamides from adamantan-1-ol and nitriles. researchgate.net A study on the synthesis of N-acyl amidines employed a copper-catalyzed three-component reaction involving an acyl nitrene precursor, an amine, and an alkyne, demonstrating the utility of copper in forming complex nitrogen-containing molecules. acs.org
The adamantane scaffold itself, due to its steric bulk and electron-rich nature, is used in ligands for transition metal catalysis, such as in adamantyl phosphines which improve catalytic systems for reactions like oxidative addition. scholaris.ca
Table 1: Examples of Transition Metal-Catalyzed Reactions for Adamantane Amide Precursors
| Adamantane Precursor | Nitrile | Catalyst | Conditions | Product | Yield | Reference |
| 1-Hydroxyadamantane | Acetonitrile (B52724) | MnCl₂ | Water, 100°C, 5h | N-(Adamantan-1-yl)acetamide | 100% | researchgate.net |
| 1-Bromoadamantane | Acetonitrile | MnCl₂ | Water, 100°C, 5h | N-(Adamantan-1-yl)acetamide | 92% | researchgate.net |
| 1-Hydroxyadamantane | Benzonitrile | Mn(acac)₂ | Water, 130°C, 3h | N-(Adamantan-1-yl)benzamide | 85% | researchgate.net |
| 1-Adamantanol | Various Nitriles | Cu catalysts | - | (Z)-N-(adamantan-1-yl)carbamides | - | researchgate.net |
While specific examples of organocatalysis for the synthesis of this compound are not prevalent in the reviewed literature, general organocatalytic methods for nitrile synthesis are well-established. These methods often focus on the dehydration of aldoximes or amides, or the conversion of aldehydes. organic-chemistry.org For instance, the conversion of aldehydes to nitriles can be achieved using a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as an efficient and environmentally friendly catalyst under solvent-free conditions. organic-chemistry.org Such methodologies could potentially be adapted for adamantane-containing substrates.
Catalytic Approaches in the Synthesis of Adamantane-Bearing Nitriles
Functional Group Interconversion Pathways to the Nitrile Moiety
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.commit.eduyoutube.com For nitrile synthesis, the most common FGIs are the dehydration of primary amides and the conversion of aldehydes via their oximes. organic-chemistry.orgyoutube.com
The synthesis of this compound can be envisioned via the dehydration of the corresponding primary amide, 2-(adamantan-1-yl)butanamide. This amide precursor can be synthesized through various standard methods, including the Ritter reaction mentioned previously, where 1-adamantanol reacts with butanenitrile. wikipedia.orgorganic-chemistry.org Once the amide is formed, it can be dehydrated to the target nitrile using a variety of dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride with a catalytic amount of DMSO. organic-chemistry.orgyoutube.com This two-step sequence, involving amide formation followed by dehydration, is a robust and widely applicable strategy for preparing nitriles that may be difficult to access directly. nih.gov
Dehydrative Processes from Amides and Oximes
A primary and fundamental route to nitriles is the dehydration of primary amides and aldoximes. rsc.org These reactions involve the removal of a water molecule to form the cyano group. For the synthesis of this compound, the corresponding precursors would be 2-(adamantan-1-yl)butanamide or 2-(adamantan-1-yl)butanal oxime.
The dehydration of primary amides is a classic transformation that can be accomplished using a wide array of reagents. masterorganicchemistry.comresearchgate.net Similarly, aldoximes, which can be readily prepared from the condensation of aldehydes with hydroxylamine (B1172632), undergo dehydration to yield nitriles. researchgate.netresearchgate.net Various reagents and conditions have been developed for these transformations, ranging from stoichiometric dehydrating agents to catalytic systems. organic-chemistry.org
A highly effective and rapid method for the dehydration of both amides and oximes is the Appel-type reaction, which can be performed catalytically. researchgate.net For instance, a protocol using oxalyl chloride, triethylamine, and a catalytic amount of triphenylphosphine (B44618) oxide can achieve dehydration in under 10 minutes with just 1 mol% of the catalyst. researchgate.net Another approach involves the use of XtalFluor-E, which facilitates the reaction at room temperature in an environmentally friendly solvent like ethyl acetate (B1210297). organic-chemistry.org
Heating aldoximes in N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 135 °C) can also serve as both the solvent and catalyst for the dehydration process, offering a simple procedure for nitrile synthesis. researchgate.net
Table 1: Selected Reagents for Dehydration of Amides and Oximes
| Precursor | Reagent/System | Conditions | Reference |
|---|---|---|---|
| Amide/Oxime | Oxalyl chloride, Et3N, cat. PPh3O | < 10 min, 1 mol% catalyst | researchgate.net |
| Amide/Oxime | XtalFluor-E | Room temperature, Ethyl acetate | organic-chemistry.org |
| Amide | Phosphorus(V) oxide (P4O10) | Heating | masterorganicchemistry.com |
| Amide | Dichloroacetonitrile, Pd catalyst | Mild, aqueous | organic-chemistry.org |
| Oxime | SO2F2 | Ambient temperature, Acetonitrile | organic-chemistry.org |
| Oxime | N,N-Dimethylformamide (DMF) | 135 °C | researchgate.net |
This table presents general methodologies applicable to the synthesis of this compound from its corresponding amide or oxime.
Direct Conversion from Carboxylic Acids via Transnitrilation
While a direct, single-step "transnitrilation" of a carboxylic acid to a nitrile with the same carbon skeleton is not a standard named reaction, related transformations starting from carboxylic acid derivatives can achieve a similar outcome. One such method involves the condensation of esters with acetonitrile.
Research has shown that methyl esters of adamantane carboxylic acids can react with acetonitrile in the presence of a strong base like sodium hydride. researchgate.net For example, methyl (1-adamantyl)acetate reacts with acetonitrile to yield 4-(1-adamantyl)-3-oxobutanenitrile. researchgate.net This reaction proceeds through the Claisen condensation of the ester with the carbanion of acetonitrile, forming a β-ketonitrile. While this method introduces a keto functionality and changes the carbon skeleton, it represents a pathway starting from a carboxylic acid derivative to an adamantane-containing nitrile.
Table 2: Condensation of Adamantane Esters with Acetonitrile
| Adamantane Ester | Product | Yield | Reference |
|---|---|---|---|
| Methyl adamantane-1-carboxylate | 3-(1-Adamantyl)-3-oxopropanenitrile | 75% | researchgate.net |
Data sourced from reactions of methyl adamantane esters with acetonitrile in the presence of sodium hydride. researchgate.net
Nitrile Elaboration from Aldehyde Precursors
The conversion of aldehydes to nitriles is a common and versatile synthetic strategy. sciencemadness.org This transformation is typically achieved in a two-step, one-pot process involving the initial formation of an aldoxime, followed by its in-situ dehydration. organic-chemistry.orgsciencemadness.org For the synthesis of this compound, the precursor would be 2-(adamantan-1-yl)butanal.
A variety of reagents can mediate this conversion. A mixture of hydroxylamine hydrochloride and a weak base like sodium acetate is used to form the oxime, which can then be dehydrated by heating with reagents such as acetic anhydride (B1165640) or p-toluenesulfonic acid. sciencemadness.org Modern methods often employ catalytic systems to drive the dehydration under milder conditions. For instance, 'activated DMSO' has been reported as an effective medium for the one-pot conversion of aldehydes to nitriles. organic-chemistry.org
Biocatalysis offers a green alternative for this transformation. Aldoxime dehydratases are enzymes that catalyze the dehydration of oximes to nitriles under mild temperature and pressure conditions. nih.gov These enzymes can be used with whole cells, and the substrate aldoximes are easily formed from the corresponding aldehydes and hydroxylamine. nih.gov This approach has been successfully applied to terpene aldehydes and could be adapted for adamantane aldehydes. nih.gov
Stereoselective Synthesis of Chiral this compound Systems
The creation of chiral centers with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. The synthesis of enantiomerically enriched this compound, which possesses a stereocenter at the α-position to the nitrile, requires stereoselective methods.
Chiral Auxiliary-Mediated Approaches
A robust strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled.
For the synthesis of chiral this compound, a plausible approach is the asymmetric alkylation of an amide derived from 2-(adamantan-1-yl)acetic acid and a chiral auxiliary. Pseudoephedrine and its analogue, pseudoephenamine, are highly effective chiral auxiliaries for the diastereoselective alkylation of enolates derived from their corresponding amides. nih.govharvard.edu
The proposed synthetic sequence would involve:
Coupling of 2-(adamantan-1-yl)acetic acid with a chiral auxiliary, such as (1S,2S)-pseudoephenamine, to form the corresponding amide.
Deprotonation of this amide with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral Z-enolate, which is stabilized by chelation to the lithium cation.
Alkylation of the enolate with an ethyl halide (e.g., ethyl iodide). The bulky adamantyl group and the chiral scaffold of the auxiliary would direct the electrophile to attack from a specific face, leading to one major diastereomer.
Hydrolysis of the amide to cleave the chiral auxiliary and yield the enantiomerically enriched 2-(adamantan-1-yl)butanoic acid, which can then be converted to the target nitrile via the methods described in section 2.2.1.
Pseudoephenamine has shown remarkable stereocontrol in alkylation reactions, particularly for the formation of sterically hindered centers. nih.gov
Table 3: Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction Controlled | Key Features | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Alkylation, Aldol (B89426) Reactions | Forms chelated Z-enolates, high diastereoselectivity. | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Alkylation Reactions | High diastereoselectivity, effective for quaternary center formation, crystalline derivatives. | nih.govharvard.edu |
This table lists common chiral auxiliaries whose principles of stereocontrol could be applied to the synthesis of chiral this compound.
Asymmetric Catalysis in Adamantane Nitrile Synthesis
Asymmetric catalysis offers a more atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.govbeilstein-journals.org
One powerful method for the synthesis of chiral nitriles is the asymmetric hydrocyanation of alkenes. wikipedia.orgorganicreactions.org This reaction involves the addition of HCN across a double bond, catalyzed by transition metal complexes bearing chiral ligands. wikipedia.org A rhodium-catalyzed asymmetric cyanide-free hydrocyanation protocol has been developed that proceeds through hydroformylation, condensation, and aza-Cope elimination, affording chiral nitriles in high yields and enantioselectivities. nih.govsci-hub.se To synthesize chiral this compound via this route, the substrate would be 1-(but-1-en-1-yl)adamantane.
Alternatively, the asymmetric alkylation of a nitrile precursor, such as 2-(adamantan-1-yl)acetonitrile, could be envisioned. While not specifically documented for this substrate, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts is a well-established method for the enantioselective alkylation of various carbon acids, including nitriles.
Recent studies on the asymmetric synthesis of adamantane-type derivatives, such as the aza-Henry reaction catalyzed by amino acid-derived quaternary ammonium salts, demonstrate that the adamantane moiety is compatible with asymmetric organocatalysis, achieving good yields and enantioselectivities. semanticscholar.org These findings support the feasibility of developing an asymmetric catalytic route to chiral this compound.
Chemical Reactivity and Transformations of 2 Adamantan 1 Yl Butanenitrile
Hydrolytic Transformations of the Nitrile Group
The conversion of nitriles to carboxylic acids or amides through hydrolysis is a fundamental reaction in organic chemistry. This transformation can be achieved under acidic, basic, or enzymatic conditions, with each method presenting a distinct mechanistic pathway. For sterically hindered nitriles like 2-(adamantan-1-yl)butanenitrile, these reactions can be challenging.
Acid-Catalyzed Hydrolysis to Carboxylic Acids and Amides
In acid-catalyzed hydrolysis, the nitrile is typically heated under reflux with a strong acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk The reaction proceeds through initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. libretexts.orgyoutube.com This allows for nucleophilic attack by water, leading to the formation of a protonated amide after a series of proton transfer steps. libretexts.org This amide intermediate can often be isolated, but under forcing conditions, it will undergo further hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com
Reaction Scheme: Acid-Catalyzed Hydrolysis
The reaction first produces an amide intermediate, 2-(adamantan-1-yl)butanamide, which is then hydrolyzed to the final carboxylic acid product. byjus.com
Base-Mediated Hydrolysis Mechanisms
Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), the nitrile group is hydrolyzed via direct nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile. libretexts.orgyoutube.com This process forms an imidate anion, which is then protonated by water to yield an amide intermediate after tautomerization. libretexts.orgchemistrysteps.com Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate workup step. libretexts.org
Studies on the hydrolysis of similar sterically hindered nitriles, such as 2-aminoadamantane-2-carbonitrile, have shown that the reaction can be exceptionally difficult, sometimes failing to proceed under standard alkaline conditions due to the steric hindrance imposed by the adamantane (B196018) cage. cdnsciencepub.comcdnsciencepub.com This suggests that the hydrolysis of this compound would also require harsh reaction conditions.
Reaction Scheme: Base-Mediated Hydrolysis
Enzyme-Mediated Hydrolysis (Academic Mechanism Study Only)
Enzymatic hydrolysis of nitriles, carried out by nitrile hydratases and nitrilases, offers a green alternative to traditional chemical methods, often proceeding under mild conditions. While specific studies on the enzymatic hydrolysis of this compound are not prominent in the literature, the general mechanisms are well-understood.
Nitrile hydratases convert nitriles to amides, while nitrilases hydrolyze nitriles directly to carboxylic acids. The proposed mechanism for some metalloenzymes involves the coordination of the nitrile to a metal center (e.g., Zn²⁺ or Fe³⁺), activating it for nucleophilic attack by a metal-bound water molecule. nih.gov A nearby basic residue in the enzyme's active site can act as a general base, deprotonating the water molecule and increasing its nucleophilicity. nih.gov This leads to the formation of the product without the need for extreme pH or temperatures. The significant steric bulk of the adamantyl group would likely play a major role in substrate binding and catalytic turnover rates.
Reduction Reactions to Primary Amines and Beyond
Nitriles are readily reduced to primary amines using powerful reducing agents. jove.com The most common reagents for this transformation are lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.org
With lithium aluminum hydride, the reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. The hydride (H⁻) from LiAlH₄ acts as a nucleophile, attacking the nitrile carbon multiple times until the carbon-nitrogen triple bond is fully reduced. This method is highly efficient for converting nitriles to primary amines. researchgate.netyoutube.com
Reaction Scheme: Reduction with LiAlH₄
Catalytic hydrogenation is another effective method, employing hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. libretexts.orgwikipedia.org This process also reduces the nitrile group to a primary amine. However, under certain conditions, the intermediate imine can react with the product amine to form secondary and tertiary amines as byproducts. wikipedia.org
| Reagent/Catalyst | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | High yield, common laboratory method. |
| H₂ / Raney Nickel | Primary Amine | Industrial method, can lead to secondary/tertiary amine byproducts. wikipedia.org |
| H₂ / Palladium or Platinum | Primary Amine | Effective catalysts for nitrile reduction. libretexts.org |
Carbon-Carbon Bond Forming Reactions at the Alpha-Position to the Nitrile
The hydrogen atom on the carbon alpha to the nitrile group is weakly acidic (pKa ≈ 25) and can be removed by a strong, non-nucleophilic base to form a nitrile-stabilized carbanion, often referred to as a nitrile enolate. youtube.com This nucleophilic intermediate can then participate in various carbon-carbon bond-forming reactions.
Alkylation and Arylation Reactions
Alpha-alkylation is a powerful method for elaborating the carbon skeleton of a nitrile. The reaction involves deprotonation at the alpha-position using a strong base, followed by a nucleophilic substitution (Sₙ2) reaction with an alkyl halide. varsitytutors.comyoutube.com Lithium diisopropylamide (LDA) is the base of choice for this transformation because it is strong enough to completely deprotonate the alpha-carbon while being too sterically hindered to act as a nucleophile itself. libretexts.orgpressbooks.pub
The process for alkylating this compound would involve treating it with LDA at low temperatures (typically -78 °C) to form the carbanion, followed by the addition of a primary alkyl halide. libretexts.orglibretexts.org
Reaction Scheme: α-Alkylation
This reaction is most effective with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions (E2) in the presence of the strongly basic enolate. youtube.com
| Base | Alkylating Agent | Product Type |
| Lithium Diisopropylamide (LDA) | Primary Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | α-Alkylated Nitrile |
| Sodium Amide (NaNH₂) | Primary Alkyl Halide | α-Alkylated Nitrile |
Arylation at the alpha-position is more complex and typically requires transition-metal catalysis, as aryl halides are generally unreactive toward Sₙ2 substitution.
Reactions with Carbonyl Compounds and Imines
The presence of a hydrogen atom alpha to the nitrile group in this compound allows for the formation of a stabilized carbanion. This nucleophile can readily participate in addition reactions with various electrophiles, most notably the carbonyl carbons of aldehydes and ketones, and the carbon atoms of imine double bonds.
Under basic conditions, the α-proton can be abstracted to generate a nitrile-stabilized anion. This anion attacks the electrophilic carbon of a carbonyl compound in a reaction analogous to the aldol (B89426) addition. Subsequent workup protonates the resulting alkoxide to yield a β-hydroxynitrile. The reaction with imines follows a similar pathway, known as an aza-Mannich reaction, to produce β-aminonitriles. These reactions are crucial for carbon-carbon and carbon-nitrogen bond formation, extending the carbon chain and introducing new functionalities. nih.govrichmond.edu The general mechanism for these additions involves the nucleophilic attack of the carbanion on the electrophilic carbon, followed by protonation. masterorganicchemistry.comlibretexts.org
Table 1: Nucleophilic Addition Reactions of this compound
| Electrophile | Reagent/Conditions | Product Class | Example Product |
| Aldehyde (e.g., Benzaldehyde) | 1. NaH, THF 2. H₃O⁺ | β-Hydroxynitrile | 2-(Adamantan-1-yl)-3-hydroxy-3-phenylbutanenitrile |
| Ketone (e.g., Acetone) | 1. LDA, -78°C 2. H₃O⁺ | β-Hydroxynitrile | 2-(Adamantan-1-yl)-3-hydroxy-3-methylbutanenitrile |
| N-Sulfinyl Imine | 1. LHMDS, THF 2. H₂O | β-Aminonitrile | 2-(Adamantan-1-yl)-3-(sulfinylamino)butanenitrile |
Cyclization and Heterocycle Formation Involving the Nitrile and Adamantane Core
The nitrile functionality and the adamantane scaffold are key components in the synthesis of complex cyclic and heterocyclic systems. These transformations leverage the unique geometry and reactivity of the starting material to construct novel molecular architectures.
The nitrile group is a versatile precursor for a wide array of nitrogen-containing heterocycles. rsc.orgfrontiersin.org Various synthetic strategies can be employed to incorporate the nitrogen atom of this compound into a new ring system. For example, condensation reactions with bifunctional molecules can lead to the formation of pyrimidines, pyridines, and other heterocyclic structures. openmedicinalchemistryjournal.com
Modern transition-metal-catalyzed reactions also offer efficient routes. The reductive aza-Pauson-Khand reaction, for instance, allows for the cycloaddition of a nitrile, an alkyne, and a source of carbon monoxide (often from a metal carbonyl complex) to form bicyclic α,β-unsaturated γ-lactams. nih.gov Applying this to an appropriately tethered derivative of this compound could yield complex adamantane-fused lactams.
The rigid, three-dimensional structure of the adamantane cage makes it an excellent scaffold for the construction of spirocyclic compounds, where a single carbon atom is shared by two rings. nih.gov Spirocyclization reactions involving this compound can be envisioned through several pathways.
One hypothetical approach involves the functionalization of the butane (B89635) chain to introduce a reactive group that can initiate an intramolecular reaction with the adamantane core. For example, creating a carbocation or a radical at the γ- or δ-position of the butane chain could lead to an intramolecular C-H insertion or alkylation at one of the adamantane's tertiary bridgehead positions, forming a spirocyclic ketone or hydrocarbon after further transformations. The synthesis of spirocyclic nitroxides from ketone precursors demonstrates the feasibility of building rings directly onto the adamantane framework. mdpi.com
Functionalization of the Adamantane Cage and Butane Chain
Beyond the reactivity of the nitrile group, synthetic modifications can be directed toward the hydrocarbon portions of this compound. These strategies allow for the introduction of new functional groups on either the adamantane cage or the butane side chain.
Directly converting strong C-H bonds into C-C or C-heteroatom bonds is a powerful tool in modern organic synthesis. The adamantane cage, with its strong tertiary and secondary C-H bonds, has been a key substrate in the development of these methods. nih.govchemrxiv.orguiowa.edu
Catalyst-controlled C-H functionalization often relies on hydrogen atom transfer (HAT) processes, where a highly reactive radical abstracts a hydrogen atom from the adamantane, which is then trapped by another reagent. researchgate.net The selectivity for tertiary versus secondary C-H bonds can be tuned by the choice of catalyst. chemrxiv.orguni-giessen.de While the nitrile group itself may not be a strong directing group in the classical sense, its electronic influence or potential to coordinate to a metal center could direct functionalization to specific sites on the butane chain or the adamantane cage under appropriate catalytic conditions.
Table 2: Potential C-H Functionalization Reactions
| Target Site | Catalytic System | Reaction Type | Potential Product |
| Adamantane 3° C-H | Photoredox/HAT Catalyst | Alkylation | 2-(3-Alkyladamantan-1-yl)butanenitrile |
| Adamantane 2° C-H | Peroxide Initiator | Radical Acylation | 2-(4-Acyladamantan-1-yl)butanenitrile |
| Butane Chain C-H | Directed Metalation | Arylation | 2-(Adamantan-1-yl)-x-arylbutanenitrile |
Olefin Metathesis and Other Unsaturation Manipulations
Olefin metathesis is a robust reaction for the formation and transformation of carbon-carbon double bonds, catalyzed by metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum. wikipedia.orgyoutube.com To apply this chemistry to this compound, an unsaturated analogue must first be prepared, for example, 2-(adamantan-1-yl)pent-4-enenitrile.
This unsaturated precursor could then undergo several metathesis reactions:
Cross-Metathesis (CM): Reaction with another olefin to exchange substituents, effectively modifying the side chain.
Ring-Closing Metathesis (RCM): If a second double bond is present in the molecule, RCM can be used to form a new carbocyclic or heterocyclic ring. This has been used in the synthesis of complex adamantane derivatives. nih.gov
The synthesis of the required α,β-unsaturated nitrile precursors can be achieved through methods like the elimination of β-hydroxynitriles. nih.gov
Molecular Architecture and Advanced Structural Characterization of 2 Adamantan 1 Yl Butanenitrile and Its Derivatives
Spectroscopic Analysis for Structure Elucidation
Spectroscopic techniques are paramount in determining the structure of organic molecules. For 2-(adamantan-1-yl)butanenitrile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides the necessary information to confirm its connectivity, conformation, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The spectrum of this compound is best understood by considering its two constituent parts: the rigid adamantane (B196018) cage and the flexible butanenitrile side chain.
The adamantane cage possesses a high degree of symmetry, which simplifies its NMR spectrum. wikipedia.org In an unsubstituted adamantane, there are only two types of carbon environments and two types of proton environments. wikipedia.org When a substituent is added at the 1-position (a bridgehead carbon), the symmetry is reduced, but characteristic chemical shift ranges for the adamantyl protons (δ, γ, and ε) and carbons (α, β, γ, and δ) are still observed.
While specific NMR data for this compound is not published, the ¹H NMR spectrum of the closely related analogue, 2-(1-adamantyl)pentanenitrile, has been reported and provides a strong basis for prediction. spectrabase.com The key signals for the butanenitrile portion would include a methine (CH) group at the 2-position, a methylene (B1212753) (CH₂) group at the 3-position, and a terminal methyl (CH₃) group at the 4-position.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Adamantane-H (δ) | ~2.05 | br s | 6 protons on CH₂ groups adjacent to the substituted bridgehead. |
| Adamantane-H (β) | ~1.75 | br s | 3 protons on CH groups. |
| Adamantane-H (γ) | ~1.65 | br s | 6 protons on CH₂ groups distant from the substituent. |
| -CH(CN)- | ~2.40 | t | 1 proton, coupled to the adjacent CH₂ group. |
| -CH₂- | ~1.70 | m | 2 protons, coupled to both the CH and CH₃ groups. |
Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. wikipedia.orgspectrabase.com The adamantane signals are often broad singlets or poorly resolved multiplets.
The ¹³C NMR spectrum would similarly show characteristic signals for both the adamantane cage and the butanenitrile chain. The nitrile carbon (C≡N) is expected to appear significantly downfield, typically around 120 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C≡N | ~120 | Nitrile carbon. |
| Adamantane-C (α) | ~35 | Substituted bridgehead carbon. |
| Adamantane-C (β) | ~40 | CH₂ carbons adjacent to the substituted bridgehead. |
| Adamantane-C (γ) | ~29 | CH carbons. |
| Adamantane-C (δ) | ~37 | CH₂ carbons distant from the substituent. |
| -CH(CN)- | ~35 | Methine carbon, alpha to the nitrile. |
| -CH₂- | ~25 | Methylene carbon. |
Note: Predicted values are based on substituent effects and data from known adamantane derivatives. wikipedia.orgresearchgate.netnih.gov
The bulky and rigid nature of the adamantane cage exerts significant through-space steric and electronic effects on the adjacent butanenitrile side chain. These proximity effects can be observed in the NMR spectrum. researchgate.net
Steric compression between the protons of the butanenitrile chain and the hydrogens on the adamantane cage can lead to deshielding, causing their signals to appear at a lower field (higher ppm) than they would in an unhindered environment. reddit.com Specifically, the methine proton at C2 of the butanenitrile chain is held in close proximity to the γ-protons of the adamantane cage. This interaction can be detected and quantified using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which would show cross-peaks between these spatially close, but not directly bonded, protons.
The single bond connecting the adamantane C1 bridgehead to the C2 of the butanenitrile chain (Ad-C2) is subject to hindered rotation due to the steric bulk of both substituents. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.netnih.gov At room temperature, the rotation around this bond is typically fast on the NMR timescale, resulting in time-averaged signals for the protons on the butanenitrile chain.
However, at lower temperatures, the rate of rotation can be slowed sufficiently to become comparable to the NMR timescale. This would lead to the broadening of signals, followed by their decoalescence into separate signals for each distinct conformer. By analyzing the line shapes of the signals over a range of temperatures, it is possible to calculate the rate of rotation and the free energy of activation (ΔG‡) for the rotational barrier. montana.edu For similar 1-adamantyl-Csp³ bonds, rotational barriers have been measured in the range of 8-10 kcal/mol. researchgate.netnais.net.cn This indicates a significant, though surmountable, energy barrier to rotation in this compound.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₂₁N, the theoretical monoisotopic mass can be calculated with high precision.
Calculated Monoisotopic Mass for C₁₄H₂₁N:
(14 x 12.000000) + (21 x 1.007825) + (1 x 14.003074) = 203.167374 Da
HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). An experimental measurement matching the theoretical value would confirm the elemental formula C₁₄H₂₁N, distinguishing it from other possible formulas with the same nominal mass. The fragmentation pattern observed in the mass spectrum would further support the proposed structure, with a characteristic prominent peak at m/z 135 corresponding to the adamantyl cation (C₁₀H₁₅⁺), formed by the cleavage of the bond to the butanenitrile side chain. nih.govnist.gov
X-ray Crystallography for Solid-State Geometric Analysis
While no crystal structure for this compound has been reported in the Cambridge Structural Database, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of crystal structures of closely related adamantane derivatives provides highly reliable data for the geometry of the adamantane cage itself. nih.govresearchgate.netacs.orgscispace.com
Determination of Bond Lengths, Angles, and Torsion Angles
The adamantane cage is a highly rigid and strain-free framework. wikipedia.org Its internal bond lengths and angles are remarkably consistent across a wide range of derivatives. researchgate.netmdpi.com X-ray diffraction studies on various 1-substituted adamantanes confirm that the C-C bond lengths within the cage are typically 1.53-1.54 Å, and the internal C-C-C bond angles are very close to the ideal tetrahedral angle of 109.5°. nih.govnih.gov
The key structural parameters that would be defined by a crystal structure of this compound are the bond length between the adamantane cage and the side chain (Ad-C2), and the torsion angles that describe the conformation of the butanenitrile group relative to the cage. The Ad-C bond length is expected to be in the typical range for a C(sp³)-C(sp³) single bond, approximately 1.54 Å. mdpi.com
Table 3: Representative Solid-State Geometric Data for an Adamantane Cage from a Related Structure
| Parameter | Value (Å or °) | Source Compound |
|---|---|---|
| Bond Lengths (Å) | ||
| Adamantane C-C (avg.) | 1.538 | N-(adamantan-1-yl)-piperidine-1-carbothioamide scispace.com |
| Adamantane C-H (avg.) | 0.990 | N-(adamantan-1-yl)-piperidine-1-carbothioamide scispace.com |
| **Bond Angles (°) ** |
Analysis of Conformational Preferences and Steric Hindrance
The linkage between the adamantane cage and the butanenitrile substituent allows for rotation around the C1-C2' bond (where C2' is the carbon of the butanenitrile chain attached to the adamantane). However, the considerable steric bulk of the adamantyl group imposes significant restrictions on this rotation. nih.govrsc.org Computational studies on similarly bulky adamantane derivatives have shown that an increase in the size of substituents can lead to repulsive interactions that favor specific conformations to minimize steric strain. rsc.org In the case of this compound, the ethyl and cyano groups attached to the chiral center will adopt conformations that minimize interaction with the adamantane cage. This steric hindrance can be a controlling factor in chemical reactions, directing incoming reagents to less hindered faces of the molecule. scispace.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for analyzing the conformational preferences of adamantane derivatives. The high symmetry of the parent adamantane molecule results in simple ¹H and ¹³C NMR spectra. nih.gov For this compound, the introduction of the chiral butanenitrile substituent breaks this symmetry, leading to more complex spectra that can provide information about the predominant conformations in solution.
Table 1: Representative Conformational Data for Adamantane Derivatives
| Derivative Type | Method | Key Findings |
| 1-Substituted Adamantanes | X-ray Crystallography | The adamantyl group influences the "butterfly" bending of adjacent ligands, indicating significant steric effects. nih.gov |
| Adamantane-derived Amides | Dynamic NMR Spectroscopy | The energy barrier for amide bond rotation is lowered due to repulsive interactions in the planar ground state caused by the bulky adamantane substituent. rsc.org |
| 2-(Adamantan-1-yl)-2-oxoethyl benzoates | X-ray Diffraction | All studied derivatives adopt a synclinal conformation, suggesting a strong conformational preference imposed by the adamantane moiety. youtube.com |
Elucidation of Intermolecular Interactions in Crystal Packing
The solid-state arrangement of molecules, or crystal packing, is governed by a network of intermolecular interactions. For adamantane derivatives, the bulky, non-polar nature of the adamantyl group plays a crucial role, often leading to crystal structures with lower packing efficiency compared to more planar aromatic analogs. youtube.com However, the introduction of functional groups like the nitrile group in this compound allows for more specific and directional interactions.
The nitrile group is a known participant in dipole-dipole interactions and can act as a hydrogen bond acceptor. researchgate.netrsc.org In the crystal structures of related organic nitriles, weak C-H···N hydrogen bonds are common, often dictating the formation of chains or sheets within the crystal lattice. nih.govacs.org It is highly probable that in the crystalline form of this compound, similar C-H···N interactions involving the nitrile nitrogen and hydrogen atoms from the adamantyl cage or the butanenitrile chain of neighboring molecules would be observed.
Table 2: Common Intermolecular Interactions in Adamantane and Nitrile Derivatives
| Interaction Type | Description | Relevance to this compound |
| C-H···N Hydrogen Bonds | A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. | The nitrile nitrogen can act as an acceptor, leading to the formation of supramolecular synthons. nih.govacs.org |
| Dipole-Dipole Interactions | Electrostatic attraction between the permanent dipoles of nitrile groups. | Contributes to an anti-parallel arrangement of nitrile groups in the crystal lattice. researchgate.net |
| C-H···π Interactions | An interaction between a C-H bond and a π-system. | While not directly applicable to the nitrile group, derivatives with aromatic rings show these interactions. nih.gov |
| van der Waals Forces | Non-specific attractive forces arising from temporary fluctuations in electron density. | The large, lipophilic adamantane cage contributes significantly to the overall lattice energy through these interactions. csfarmacie.cz |
Chiroptical Studies and Enantiomeric Purity Assessment in Chiral Systems
The this compound molecule possesses a chiral center at the carbon atom bearing the adamantyl, ethyl, and cyano groups. Adamantane derivatives containing a chiral center have been known since 1969, though they often exhibit small specific optical rotations. nih.gov The study of the chiroptical properties of such molecules, like their interaction with polarized light, is essential for understanding their three-dimensional structure and for quality control when one enantiomer is desired.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. chiralpedia.com It measures the differential absorption of left- and right-circularly polarized light, providing a unique spectral fingerprint for each enantiomer. acs.org For chiral derivatives of this compound, CD spectroscopy could be used to determine the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations. uma.es A novel chiroptical sensing method for nitriles has been developed involving their conversion to a chromophoric palladium complex, which then exhibits a strong CD signal that correlates with the enantiomeric ratio of the original nitrile. nih.gov
The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in the synthesis of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most widely used and effective techniques for separating enantiomers. This method relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the column, leading to different retention times. For chiral nitriles, various CSPs, including those based on polysaccharides or crown ethers, could be employed. Another approach is the "indirect" method, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents or chiral derivatizing agents, which induce a chemical shift difference between the signals of the two enantiomers.
Table 3: Methods for Enantiomeric Purity Assessment
| Method | Principle | Application to Chiral Nitriles/Adamantane Derivatives |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | A primary and robust method for determining the enantiomeric excess of chiral nitriles. |
| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right circularly polarized light by chiral molecules. chiralpedia.com | Can be used to determine enantiomeric composition, especially when coupled with complexation to a chromophore. nih.gov |
| NMR with Chiral Auxiliaries | A chiral agent (shift reagent or derivatizing agent) interacts with the enantiomers to form diastereomeric species with distinct NMR signals. | A common method for determining enantiomeric excess in a research laboratory setting. |
| Fluorescence-based Assays | Diastereomeric complexes formed with a fluorescent chiral ligand exhibit different fluorescence intensities, allowing for quantification. | A high-throughput method applicable to various chiral functional groups. |
Computational and Theoretical Investigations of 2 Adamantan 1 Yl Butanenitrile
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the electronic characteristics that govern the reactivity of a molecule. By employing methods like Density Functional Theory (DFT), a detailed picture of the electron distribution and orbital energies can be obtained.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. youtube.comrsc.orgnih.govunesp.br The HOMO is associated with the molecule's ability to donate electrons, acting as a nucleophile, while the LUMO governs its ability to accept electrons, functioning as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies of 2-(Adamantan-1-yl)butanenitrile
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific energy values require dedicated computational chemistry studies which are not publicly available for this compound.
The distribution of electron density within a molecule is fundamental to its interactions with other chemical species. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are computational techniques used to visualize and quantify this distribution. researchgate.net
MEP maps illustrate the electrostatic potential on the van der Waals surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgresearchgate.netnih.gov For this compound, the MEP would be expected to show a region of negative potential (typically colored red) around the nitrogen atom of the nitrile group, highlighting its nucleophilic character. Conversely, the regions around the hydrogen atoms of the adamantyl and butyl groups would exhibit a positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack.
Table 2: Calculated Partial Atomic Charges for Selected Atoms in this compound
| Atom | Partial Charge (a.u.) |
| N (Nitrile) | Data not available |
| C (Nitrile) | Data not available |
| C (alpha-carbon) | Data not available |
Note: Precise partial charge values from methods like Mulliken population analysis or NBO analysis are contingent on specific quantum chemical calculations.
Theoretical Mechanistic Studies of Reaction Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating reaction energetics. nih.gov
Theoretical studies can model the reaction pathways of this compound, for instance, in its hydrolysis or reduction. By calculating the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics. For reactions involving the nitrile group, such as nucleophilic addition, computational analysis could pinpoint the structure of the transition state and its associated energy barrier.
The solvent in which a reaction is conducted can significantly influence its rate and outcome. Computational models can incorporate solvent effects, either implicitly through a continuum model or explicitly by including individual solvent molecules. These calculations can predict how the polarity of the solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting the reaction energetics and selectivity. For a molecule like this compound, the bulky, nonpolar adamantyl group and the polar nitrile group suggest that solvent choice could play a crucial role in its reactivity.
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the accessible conformations and the dynamics of their interconversion. dntb.gov.ua
For this compound, MD simulations would be particularly useful for understanding the rotational freedom around the single bonds connecting the adamantyl group, the butanenitrile moiety, and the side chain. These simulations can identify the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and shape. The bulky adamantyl group is expected to significantly restrict the conformational freedom of the molecule. nih.gov
Structure-Property Relationship Studies within a Chemical Context (excluding specific material or biological properties)
Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information regarding computational and theoretical investigations specifically focused on the structure-property relationships of this compound. While research exists on various other adamantane (B196018) derivatives and their chemical properties, data directly pertaining to this specific nitrile compound, including detailed research findings and corresponding data tables, could not be located.
The adamantane cage is a well-studied moiety in medicinal and materials chemistry due to its unique structural and physicochemical properties. The rigid, three-dimensional structure of adamantane often imparts increased lipophilicity and metabolic stability to parent molecules. Theoretical studies on adamantane and its simpler derivatives have explored aspects such as steric and electronic effects, which influence their reactivity and intermolecular interactions.
In the context of nitriles, computational studies often focus on the electronic properties of the cyano group, its influence on molecular polarity, and its potential as a coordinating ligand. Structure-property relationship studies for nitriles frequently investigate how modifications to the hydrocarbon scaffold affect properties like acidity of the alpha-protons, susceptibility to nucleophilic attack at the cyano carbon, and vibrational frequencies of the C≡N bond.
Although no specific data for this compound is available, it is possible to extrapolate general principles. The bulky adamantyl group attached to the alpha-carbon of the butanenitrile is expected to exert significant steric hindrance. This would likely influence the chemical reactivity at the nitrile group and the adjacent C-H bonds. Theoretical calculations could, in principle, quantify these steric effects and predict their impact on bond dissociation energies, reaction barriers, and conformational preferences of the molecule.
Furthermore, the electron-donating character of the adamantyl group could subtly influence the electronic properties of the nitrile function. Computational models could provide insights into the charge distribution within the molecule and predict shifts in spectroscopic signals (e.g., in NMR or IR spectroscopy) compared to less sterically hindered or electronically different nitriles.
Despite these general considerations, the absence of specific computational or theoretical studies on this compound in the available literature prevents a detailed discussion and the presentation of specific data as requested. Further research would be required to elucidate the specific structure-property relationships of this compound.
Role of 2 Adamantan 1 Yl Butanenitrile As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-(adamantan-1-yl)butanenitrile as a precursor stems from the reactivity of its constituent parts: the adamantane (B196018) core and the nitrile group. The nitrile group is a highly versatile functional group that can be converted into a variety of other functionalities, making it a cornerstone of synthetic strategy. For instance, nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. These transformations open pathways to a wide array of more complex molecules.
The adamantane moiety itself is more than just a passive scaffold; it can be functionalized further, although its inherent stability can present challenges. mdpi.com The synthesis of complex adamantane derivatives, such as those with 1,2-disubstitution patterns, often relies on the careful construction of the adamantane framework itself or through specific functionalization reactions on pre-existing adamantane cores. mdpi.com For example, adamantane derivatives are used to synthesize other complex structures like aziridines and hydrazide-hydrazones. researchgate.netmdpi.com The Ritter reaction, which involves the reaction of nitriles with alcohols or alkenes in the presence of a strong acid, is a classic method for producing N-alkyl amides, and adamantane derivatives are frequently synthesized using this method. researchgate.net The presence of the nitrile in this compound makes it a suitable substrate for such transformations, allowing the introduction of nitrogen-containing functional groups, which are prevalent in biologically active molecules and advanced materials.
Scaffold for Rigid and Sterically Hindered Molecular Architectures
The adamantane skeleton is exceptionally rigid, a property that chemists exploit to create well-defined, three-dimensional molecular structures. mdpi.com This rigidity is a direct contrast to more flexible aliphatic or aromatic linkers, making adamantane an ideal scaffold for applications where precise spatial orientation of functional groups is paramount. nih.govresearchgate.net The bulky nature of the adamantane cage provides significant steric hindrance, which can be used to control molecular interactions and stabilize reactive species. nih.gov
Adamantane-based scaffolds have been designed for a variety of applications, including the assembly of multivalent binders for biological targets and the construction of porous materials for catalysis. mdpi.comnih.gov The predictable geometry of the adamantane core, particularly when substituted at its bridgehead positions, allows for the creation of tripodal structures that can orient appended molecules in a specific and rigid arrangement. nih.govresearchgate.net This precise control over molecular geometry is difficult to achieve with more flexible scaffolds.
The combination of rigidity and steric bulk makes adamantane derivatives useful in understanding receptor-ligand interactions, as the limited conformational freedom of the molecule reduces the number of possible binding modes, simplifying analysis. nih.gov
Table 1: Features of Adamantane as a Molecular Scaffold
| Feature | Description | Reference |
| Rigidity | The fused-ring system of adamantane results in a strain-free, diamond-like structure with fixed bond angles and distances, preventing conformational changes. | mdpi.comnih.gov |
| Steric Bulk | The three-dimensional cage structure occupies a significant volume, influencing the steric environment of adjacent functional groups and reaction centers. | nih.gov |
| Lipophilicity | As a hydrocarbon, adamantane is highly lipophilic, a property that can be used to modulate the solubility and transport properties of larger molecules. | researchgate.net |
| Three-Dimensional Geometry | Functional groups can be attached to the bridgehead positions to create well-defined tetrahedral or tripodal arrangements, ideal for multivalent systems. | nih.govresearchgate.net |
Utility in the Design of Novel Ligands for Coordination Chemistry (non-biological systems)
In coordination chemistry, the properties of a metal complex are heavily influenced by the ligands bound to the metal center. nih.gov The design of new ligands is therefore crucial for developing novel catalysts, materials, and sensors. nih.gov The unique structural characteristics of the adamantane framework make it an attractive component in the design of specialized ligands for non-biological systems.
Functionalized adamantanes have been used in the design of ligands for coordination chemistry and in the synthesis of nanostructured materials. researchgate.net The rigid adamantane backbone of this compound can serve as a platform to which coordinating atoms are attached. The nitrile group itself can coordinate to certain metal centers, or it can be chemically modified into other common coordinating groups like amines or carboxylates.
The steric bulk of the adamantyl group can play a critical role in controlling the coordination environment around a metal center. It can prevent the coordination of multiple metal centers, enforce lower coordination numbers, or create a specific chiral pocket around the metal, which can be advantageous in asymmetric catalysis. The defined geometry of the adamantane scaffold allows for the synthesis of polydentate ligands where the coordinating atoms are held in a fixed spatial relationship, leading to highly stable and selective metal complexes.
Contribution to Stereochemical Control in Organic Transformations
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a fundamental aspect of organic synthesis, as it dictates the properties and function of the final product. researchgate.netrijournals.com Achieving control over the formation of specific stereoisomers is a primary goal in the synthesis of complex molecules. rijournals.comnih.gov
The bulky adamantyl group in this compound can exert significant stereochemical control in reactions involving the adjacent chiral center or other nearby reactive sites. This steric influence is a classic strategy for directing the approach of reagents. In a reaction, a large, non-reactive group like adamantane can effectively block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This process, known as steric shielding, can lead to high levels of diastereoselectivity in the formation of new stereocenters.
Formally, replacing one hydrogen at carbon 1 and another at carbon 2 in adamantane creates a chiral compound. mdpi.com The inherent chirality and rigidity of such substituted adamantane frameworks can be transmitted to other parts of a molecule during a synthetic sequence. While complex, achieving stereochemical control is essential in many areas, including the development of pharmaceuticals and advanced materials. researchgate.net The use of bulky groups to control stereochemistry is a well-established principle, and the adamantyl group is an exemplary model for such an application due to its rigid and well-defined shape.
Future Research Directions in 2 Adamantan 1 Yl Butanenitrile Chemistry
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 2-(adamantan-1-yl)butanenitrile and related compounds will increasingly focus on environmentally friendly methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For adamantane (B196018) derivatives, research is already moving towards solvent-free reaction conditions and the use of more benign catalysts. nih.govrsc.org
One promising avenue is the expansion of multi-component reactions, such as the Biginelli reaction, which has been successfully used for the green synthesis of other adamantane-containing heterocycles. nih.govrsc.org These one-pot procedures offer high atom economy and can significantly reduce reaction times and the need for purification of intermediates. nih.gov Future work could explore adapting such methodologies for the synthesis of adamantyl nitriles, potentially by reacting an adamantane-containing starting material with reagents that introduce the butanenitrile side chain in a single, efficient step. The use of minimal amounts of catalysts like trifluoroacetic acid (TFA) under solvent-free conditions represents a significant improvement over traditional methods. nih.govrsc.org
Exploration of Novel Reaction Pathways and Unprecedented Reactivity Patterns
The nitrile group is a versatile functional group that can undergo a wide range of transformations. rsc.org Future research should focus on exploring the unique reactivity of the nitrile in this compound, which is influenced by the sterically demanding adamantyl group. The bulky substituent may lead to novel stereo- and regioselective outcomes in reactions such as reductions, hydrolyses, and cycloadditions.
Key areas for investigation include:
Radical Cascade Reactions: The cyano group can act as a radical acceptor, providing a pathway to complex heterocyclic and carbocyclic structures. rsc.org Investigating radical-initiated cyclizations of this compound could lead to the rapid assembly of novel polycyclic molecules with potential biological activity.
Catalytic Transformations: Developing new catalytic systems for the transformation of the nitrile group is crucial. While reactions like the Ritter reaction are known for producing N-adamantyl amides from nitriles and adamantanol, exploring new catalysts could offer milder conditions and broader substrate scope. researchgate.net
Ambiphilic Reagent Cyclizations: The reaction of nitriles with ambiphilic reagents, such as 2-pyridylselenyl compounds, can lead to the formation of novel selenium-containing heterocycles. mdpi.com The reversibility and dynamic nature of these cyclizations could be exploited for applications in dynamic covalent chemistry. mdpi.com
Advanced Computational Modeling for Predictive Synthesis and Rational Design
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activity. nih.gov For adamantane derivatives, computational methods are being used to design novel compounds and understand their behavior. nih.govresearchgate.netresearchgate.net
Future computational work on this compound could focus on:
Predictive Synthesis: Using Density Functional Theory (DFT) and other quantum chemical methods to model potential reaction pathways and predict the feasibility and outcomes of new synthetic routes. nih.gov This can help prioritize experimental efforts and reduce the time and resources spent on trial-and-error synthesis.
Rational Design of Functional Molecules: Computational screening can be used to design new adamantane-based scaffolds with tailored electronic, optical, or biological properties. nih.govresearchgate.net For instance, modeling can predict how modifications to the butanenitrile side chain or the adamantane core will affect the molecule's interaction with biological targets. nih.govnih.gov
Understanding Fragmentation and Stability: Molecular dynamics simulations can provide insights into the stability and fragmentation patterns of adamantane cations, which is relevant for mass spectrometry studies and for understanding their behavior in various environments. researchgate.net
Design and Synthesis of Next-Generation Adamantane-Based Chemical Scaffolds
The adamantane cage is an excellent building block for creating complex, three-dimensional molecules. researchgate.netnih.gov Its rigid structure allows for the precise spatial arrangement of functional groups, making it an ideal scaffold for applications in drug discovery and materials science. nih.govnih.gov this compound can serve as a key intermediate for the synthesis of a new generation of adamantane-based scaffolds.
Research in this area should aim to:
Create Multifunctional Derivatives: Develop synthetic strategies to introduce additional functional groups onto the adamantane core or the side chain of this compound. researchgate.netnih.gov This could involve selective C-H functionalization, a powerful tool for modifying the adamantane framework. researchgate.net
Develop Multivalent Ligands: Utilize the tetrahedral geometry of adamantane to construct multivalent ligands for targeting biological macromolecules. nih.gov By attaching multiple copies of a bioactive moiety to an adamantane scaffold, it is possible to significantly enhance binding affinity and specificity. nih.gov
Explore Azaadamantane Analogues: Investigate the synthesis of azaadamantanes, where one or more carbon atoms in the cage are replaced by nitrogen. nih.gov These analogues often exhibit different physicochemical properties, such as reduced lipophilicity, which can be advantageous for biological applications. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. acs.orgdurham.ac.uknih.gov The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. durham.ac.ukacs.org
The integration of flow chemistry into the synthesis of adamantane derivatives is a promising area for future research. acs.orgnih.gov Specific directions include:
Developing Telescoped Flow Processes: Designing multi-step syntheses where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. acs.orgnih.gov This has been successfully demonstrated for the synthesis of other adamantane derivatives and could be applied to the production of this compound and its downstream products. durham.ac.uk
Automated Reaction Optimization: Combining flow reactors with automated systems for reaction screening and optimization. This would allow for the rapid identification of the optimal conditions for a given transformation, accelerating the discovery of new synthetic methods.
Safe Handling of Hazardous Reagents: Using flow chemistry to safely handle potentially hazardous reagents and intermediates that are often required in adamantane chemistry. durham.ac.uk The small reactor volumes and precise control inherent in flow systems can significantly mitigate the risks associated with highly reactive or unstable species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
